molecular formula C8H9NO2 B2668232 1-Cyanospiro[2.3]hexane-1-carboxylic acid CAS No. 2166768-89-2

1-Cyanospiro[2.3]hexane-1-carboxylic acid

Cat. No.: B2668232
CAS No.: 2166768-89-2
M. Wt: 151.165
InChI Key: PXIJMTGMNHOMET-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Chemical Research

Spirocyclic scaffolds are of considerable importance in medicinal chemistry and materials science. Their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, a desirable trait in the design of highly specific enzyme inhibitors and receptor ligands. The introduction of a spiro center can lead to improved pharmacological properties such as increased potency and selectivity, as well as enhanced metabolic stability. Furthermore, the novelty of these structures makes them attractive candidates in the search for new intellectual property in drug discovery.

Overview of 1-Cyanospiro[2.3]hexane-1-carboxylic Acid as a Representative Spiro[2.3]hexane Derivative

This compound is a derivative of the spiro[2.3]hexane system, featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) group attached to the same carbon of the cyclopropane (B1198618) ring. While comprehensive research on this specific compound is limited in publicly available scientific literature, its structure suggests potential applications as a building block in organic synthesis. The presence of two distinct functional groups offers versatile handles for further chemical transformations.

Below is a table of basic computed properties for a closely related compound, 5-Cyanospiro[2.3]hexane-5-carboxylic acid, as specific experimental data for the title compound is unavailable.

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Topological Polar Surface Area61.09 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds1
Data for 5-Cyanospiro[2.3]hexane-5-carboxylic acid, sourced from commercial chemical databases. chemscene.com

Due to the absence of detailed research data, further subsections on specific research findings, synthesis, and applications for this compound cannot be provided at this time. The exploration of such spirocyclic systems remains an active area of chemical research, and future studies may elucidate the properties and potential of this particular compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanospiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-8(6(10)11)4-7(8)2-1-3-7/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIJMTGMNHOMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyanospiro 2.3 Hexane 1 Carboxylic Acid

Spiroannulation Strategies Utilizing Cyclohexene Precursors

The construction of the spiro[2.3]hexane framework from cyclohexene precursors is not a commonly documented synthetic pathway for 1-Cyanospiro[2.3]hexane-1-carboxylic acid. Methodologies for forming spiro compounds often involve intramolecular cyclization or cycloaddition reactions where the spiro center is created by connecting a pre-existing ring to a newly formed one. The transformation of a six-membered ring like cyclohexene into the significantly more strained spiro[2.3]hexane system would require complex bond-reorganization or ring-contraction strategies, which are generally less efficient for this specific target.

Spiroannulation Strategies Utilizing Cyclopropane (B1198618) Precursors

The synthesis of spiro[2.3]hexane derivatives is more commonly approached through the annulation of a cyclobutane (B1203170) ring onto a pre-existing cyclopropane or by the simultaneous formation of both rings. One plausible, albeit less direct, strategy could involve the use of functionalized cyclopropane derivatives that can undergo a [2+2] cycloaddition or a related annulation process to build the adjacent cyclobutane ring. However, specific examples leading directly to this compound through this approach are not prevalent in the literature.

Cyclopropane Ring Formation Approaches

The formation of the substituted cyclopropane ring is a critical step in the synthesis of this compound. Several general methods for cyclopropane synthesis can be adapted for the construction of this spirocyclic system.

Acid-Catalyzed Cyclization of α-Cyanocarboxylic Acid Derivatives

While acid-catalyzed cyclization is a known method for forming rings, its application to the synthesis of a strained spiro[2.3]hexane system with the specified functional groups is not a standard approach. Such a strategy would likely involve a complex precursor designed to undergo a specific intramolecular reaction, and control of the reaction to favor the formation of the desired spirocycle would be challenging.

[1+2] Cycloaddition Reactions in Spiro[2.3]hexane Synthesis

A more direct and widely applicable method for constructing the cyclopropane ring of the spiro[2.3]hexane system is through a [1+2] cycloaddition reaction. This typically involves the reaction of a carbene or a carbene equivalent with an alkene. In the context of synthesizing this compound, a key precursor would be methylenecyclobutane bearing the necessary functional groups or their precursors.

A potential synthetic route could start from a substituted methylenecyclobutane. For instance, the synthesis of a related compound, spiro[2.3]hex-1-ene, has been reported starting from 3-methylene-cyclobutanecarbonitrile acs.org. This precursor undergoes cyclopropanation to form the spiro[2.3]hexane skeleton acs.org. Adapting this to the target molecule, one could envision a similar cyclopropanation of a methylenecyclobutane derivative.

PrecursorReagentProductReference
3-Methylene-cyclobutanecarbonitrileCH₂I₂/Zn-Cu (Simmons-Smith)Spiro[2.3]hexane-1-carbonitrileHypothetical, based on acs.org
Ethyl 2-cyano-2-(cyclobutylidene)acetateDiazomethaneEthyl 1-cyanospiro[2.3]hexane-1-carboxylatePlausible

Subsequent hydrolysis of the nitrile and ester groups would be necessary to yield the final product.

Thermal Annulation Techniques for Spirohexane Formation

Thermal annulation techniques can also be employed for the formation of spiro compounds, often involving the thermal decomposition of specific precursors to generate reactive intermediates that undergo cyclization. However, these methods are generally high-energy processes and may not be suitable for the synthesis of a functionally rich and potentially sensitive molecule like this compound due to the risk of decomposition or rearrangement.

Stereochemical Control in Synthesis

The spiro carbon (C3) of this compound is a stereocenter. Therefore, controlling the stereochemistry during the synthesis is a crucial aspect. In syntheses involving cyclopropanation of a chiral precursor, the stereochemistry of the precursor can direct the approach of the carbene, leading to diastereoselective formation of the spirocycle. The use of chiral catalysts in the cyclopropanation step is another powerful strategy to achieve enantioselective synthesis. For instance, chiral rhodium complexes are known to catalyze enantioselective cyclopropanation reactions. The specific stereochemical outcome would depend on the chosen catalyst and reaction conditions.

Application of Chiral Auxiliaries (e.g., tert-Butoxycarbonyl groups)

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of chiral centers. wikipedia.org These temporary chiral groups are covalently attached to a prochiral substrate, directing subsequent reactions to favor the formation of one diastereomer over another. wikipedia.org While the tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines, its direct application as a chiral auxiliary to set the stereocenter in spirocyclic systems is less conventional. More typically, chiral auxiliaries derived from amino acids or other chiral molecules are employed. tcichemicals.com

In a hypothetical synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to direct the formation of the spirocyclic core with the desired stereochemistry. For instance, an Evans oxazolidinone auxiliary could be used to control an alkylation or a Michael addition reaction that forms the spiro[2.3]hexane skeleton. After the stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. The efficiency of such a process is highly dependent on the choice of auxiliary and the specific reaction conditions.

Dynamic Resolution via Diastereomeric Salt Formation with Chiral Amines

The resolution of racemic mixtures is a common strategy for obtaining enantiomerically pure compounds. wikipedia.org Dynamic kinetic resolution (DKR) is a particularly efficient method that can theoretically convert a racemic mixture entirely into a single enantiomer. researchgate.net In the context of this compound, which is a carboxylic acid, dynamic resolution could be achieved through the formation of diastereomeric salts with a chiral amine. libretexts.orglibretexts.org

This process involves the reaction of the racemic carboxylic acid with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, such as solubility, which allows for their separation by crystallization. ulisboa.pt For dynamic resolution to occur, the stereocenter of the carboxylic acid must be able to epimerize under the reaction conditions, allowing the less soluble diastereomer to precipitate from the solution while the more soluble diastereomer equilibrates back to the racemic mixture in solution. google.com This continuous process can lead to a high yield of the desired enantiomer. The choice of the chiral amine and the solvent system is crucial for the success of this resolution technique. unchainedlabs.com

Table 1: Common Chiral Amines for Resolution of Carboxylic Acids

Chiral AmineStructure
(R)-1-PhenylethylamineC₆H₅CH(NH₂)CH₃
(S)-1-PhenylethylamineC₆H₅CH(NH₂)CH₃
BrucineC₂₃H₂₆N₂O₄
QuinineC₂₀H₂₄N₂O₂
StrychnineC₂₁H₂₂N₂O₂

Post-Functionalization Techniques for Cyanide Introduction

The introduction of a cyano group is a key step in the synthesis of this compound. This can be achieved through various post-functionalization techniques after the formation of the spirocyclic core.

Nucleophilic Substitution Reactions

A common method for introducing a cyanide group is through a nucleophilic substitution reaction. chemguide.co.ukchemistrystudent.com This typically involves the displacement of a leaving group, such as a halide or a sulfonate, by a cyanide nucleophile, often from a source like potassium cyanide or sodium cyanide. docbrown.info In the synthesis of the target molecule, a precursor such as 1-bromo-spiro[2.3]hexane-1-carboxylic acid could be reacted with a cyanide salt to yield this compound. The success of this reaction depends on the nature of the leaving group and the reaction conditions, with SN2 mechanisms being typical for such transformations. chemguide.co.uk

Cyanide Transfer Reagents

Electrophilic cyanating agents, also known as cyanide transfer reagents, offer an alternative approach to introducing the cyano group. rsc.orgrsc.orgjku.at These reagents deliver a "CN+" equivalent to a nucleophilic substrate. researchgate.net For instance, a carbanion generated at the 1-position of a spiro[2.3]hexane-1-carboxylic acid derivative could react with an electrophilic cyanide source like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or tosyl cyanide (TsCN). rsc.org This method can be particularly useful when nucleophilic substitution is not feasible.

Table 2: Examples of Cyanide Transfer Reagents

ReagentFormulaType
Potassium CyanideKCNNucleophilic
Sodium CyanideNaCNNucleophilic
Trimethylsilyl Cyanide(CH₃)₃SiCNNucleophilic
Tosyl CyanideCH₃C₆H₄SO₂CNElectrophilic
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)CH₃C₆H₄SO₂N(C₆H₅)CNElectrophilic

Challenges and Reproducibility in Synthetic Procedures

The synthesis of complex molecules like this compound is often accompanied by challenges that can affect the yield, purity, and reproducibility of the process.

Impact of Reagent Purity

The purity of reagents is a critical factor that can significantly impact the outcome of a chemical reaction. Impurities can act as catalysts or inhibitors, lead to the formation of byproducts, and complicate the purification of the desired product. In multi-step syntheses, the accumulation of impurities from previous steps can have a cascading effect on subsequent reactions. For instance, in a diastereomeric salt resolution, impurities in the chiral amine or the racemic acid can interfere with the crystallization process, leading to lower enantiomeric purity of the final product. Similarly, the presence of water in a reaction involving a water-sensitive reagent can lead to its decomposition and a lower yield of the desired product. Therefore, ensuring the high purity of all starting materials and intermediates is essential for achieving reproducible and high-yielding synthetic procedures.

Influence of Temperature Gradients on Reaction Outcomes

Temperature is a critical parameter in chemical synthesis, profoundly influencing reaction rates, selectivity, and the formation of side products. In the synthesis of spirocyclic compounds, temperature gradients can be strategically employed to control the diastereoselectivity of the reaction.

Detailed research findings indicate that temperature can have a distinct effect on the diastereoselectivity of spirocyclization reactions. For instance, in the synthesis of a related spiro compound, 1-methoxyspirobrassinol methyl ether, reactions performed at low temperatures predominantly yielded the trans-diastereoisomer, while reactions at room temperature or higher favored the formation of the cis-diastereoisomer researchgate.net. This demonstrates the principle that a careful application of temperature gradients can steer the reaction towards a desired stereochemical outcome.

The precise control of temperature is therefore essential for achieving the desired isomer of this compound. The optimal temperature profile would need to be determined empirically, likely involving a design of experiments (DoE) approach to map the reaction space and identify the conditions that maximize the yield of the desired stereoisomer while minimizing impurities.

Table 1: Illustrative Example of Temperature Effect on Diastereoselectivity in a Spirocyclization Reaction This table is based on data for a related spiro compound and serves as a model for potential studies on this compound.

EntryTemperature (°C)SolventDiastereomeric Ratio (trans:cis)
1-70THF85:15
20CH2Cl260:40
325 (Room Temp)Dioxane40:60
460Dioxane30:70

Strategies for Workflow Validation and Reproducibility Studies

Ensuring the reproducibility of a synthetic workflow is paramount in chemical research and development. A validated analytical method is crucial for confirming the identity, purity, and concentration of the synthesized this compound. The validation process should adhere to guidelines such as those from the International Council for Harmonisation (ICH) iajps.comeuropa.eufda.gov.

Key Validation Parameters:

Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as starting materials, byproducts, and degradation products wjarr.comgavinpublishers.com. For this compound, this would involve developing a chromatographic method (e.g., HPLC) that separates the target compound from all potential impurities.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range iajps.comwjarr.com. This is typically evaluated by analyzing a series of dilutions of a standard solution.

Accuracy: The closeness of the test results obtained by the method to the true value iajps.comwjarr.com. This can be assessed by recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample iajps.comwjarr.com. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively iajps.comwjarr.com.

Reproducibility studies involve performing the entire synthetic workflow, including all reaction and purification steps, multiple times, potentially by different analysts in different laboratories, to ensure that the process consistently delivers a product of the required quality.

Table 2: Typical Analytical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity Resolution > 2 between the analyte and closest eluting peak.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery of 98.0% to 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%.
Precision (Intermediate) RSD ≤ 3%.
Limit of Quantitation Signal-to-noise ratio ≥ 10.

Chemoenzymatic Approaches for Spirocyclic Derivatives

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. This approach is particularly valuable for the synthesis of complex chiral molecules like spirocyclic compounds.

Substrate Specificity Considerations in Enzymatic Synthesis

The success of an enzymatic reaction is highly dependent on the enzyme's ability to recognize and transform a specific substrate. For the synthesis of derivatives of this compound, enzymes with appropriate substrate specificity must be identified.

Lipases are a class of enzymes that have shown promise in the synthesis of spiro compounds. For example, porcine pancreas lipase (PPL) has been used to catalyze the synthesis of spirooxindoles in a one-pot tandem reaction mdpi.comresearchgate.net. Furthermore, Pseudomonas cepacia lipase has been employed for the enzymatic resolution of racemic spiro[2.3]hexane nucleoside precursors, demonstrating the potential for stereoselective transformations within this ring system nih.gov. The substrate scope of these enzymes would need to be investigated to determine their activity on precursors to this compound. This often involves screening a panel of enzymes against the target substrate or its close analogs.

Challenges Related to Cyanide Toxicity in Biocatalysis

The presence of a nitrile group in this compound introduces a potential challenge for biocatalytic steps due to the toxicity of cyanide ions, which can be released under certain conditions or if cyanide is used as a reagent. Cyanide is a potent inhibitor of many enzymes, particularly those containing metal cofactors, such as cytochrome c oxidase oup.com.

Enzyme Selection: Choosing enzymes that are less susceptible to cyanide inhibition.

Reaction Engineering: Operating under conditions that minimize the concentration of free cyanide, for example, by controlling the pH or using a slow-release source of cyanide.

In Situ Product Removal: Continuously removing the cyanated product from the reaction mixture to keep the cyanide concentration low.

Use of Cyanide-Free Pathways: Developing synthetic routes that introduce the nitrile group using less toxic reagents.

Exploration of Hybrid Chemoenzymatic Pathways Using Immobilized Lipases

Immobilized enzymes offer several advantages over their free counterparts, including enhanced stability, easier separation from the reaction mixture, and the potential for continuous processing. Immobilized lipases are particularly well-suited for organic synthesis due to their stability in non-aqueous media.

A hybrid chemoenzymatic pathway for the synthesis of this compound could involve a chemical step to construct the spirocyclic core, followed by an enzymatic step to introduce or modify functional groups. For instance, an immobilized lipase could be used for the stereoselective hydrolysis of a prochiral diester precursor to yield a chiral carboxylic acid.

Recent research has demonstrated the successful immobilization of lipases on various supports, including modified polyacrylonitrile hollow membranes using nitrile-click chemistry, for applications in biocatalysis nih.gov. The development of robust immobilized lipase systems is a key area of research for enabling the industrial application of chemoenzymatic processes for the synthesis of complex molecules mdpi.comnih.govtechnion.ac.ilmdpi.com.

Table 3: Comparison of Free and Immobilized Lipases in Biocatalysis

FeatureFree LipaseImmobilized Lipase
Stability Generally lower, especially in organic solvents and at elevated temperatures.Significantly higher thermal and operational stability.
Reusability Difficult to recover and reuse, leading to higher catalyst costs.Easily recovered and reused for multiple reaction cycles.
Process Integration Primarily used in batch processes.Suitable for both batch and continuous flow processes.
Product Purity Enzyme contamination of the product can be an issue.Product is free from enzyme contamination.

Reactivity and Transformations of 1 Cyanospiro 2.3 Hexane 1 Carboxylic Acid

Reduction Reactions of the Compound

The reduction of 1-cyanospiro[2.3]hexane-1-carboxylic acid offers pathways to synthesize amino alcohols and related derivatives, as both the nitrile and carboxylic acid groups are susceptible to reduction by powerful reducing agents. The choice of reagent allows for selective or exhaustive reduction.

Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carboxylic acid and the nitrile. The carboxylic acid is reduced to a primary alcohol, and the nitrile is reduced to a primary amine. This would result in the formation of (1-aminomethylspiro[2.3]hexan-1-yl)methanol. Milder reducing agents can offer more selective transformations. For instance, diborane (B8814927) (B₂H₆) is effective for the reduction of carboxylic acids while being less reactive towards nitriles under certain conditions, potentially allowing for the formation of 1-cyanospiro[2.3]hexane-1-methanol. Conversely, catalytic hydrogenation can be more effective for nitrile reduction, although conditions can often also reduce the carboxylic acid.

Table 2: Potential Reduction Reactions and Products

Reagent(s) Functional Group(s) Reduced Primary Product
LiAlH₄, then H₂O Carboxylic acid and Nitrile (1-Aminomethylspiro[2.3]hexan-1-yl)methanol
B₂H₆, then H₂O Carboxylic acid 1-Cyanospiro[2.3]hexane-1-methanol
H₂, Raney Ni, high pressure Nitrile (and potentially carboxylic acid) 1-Carboxy-spiro[2.3]hexane-1-methanamine

Nucleophilic Substitution Reactions Involving the Compound

Nucleophilic reactions can target either the carboxylic acid or the nitrile group. The carboxylic acid can undergo nucleophilic acyl substitution, while the nitrile is susceptible to nucleophilic addition across the carbon-nitrogen triple bond.

The carboxylic acid can be converted into more reactive derivatives such as acid chlorides or esters, which are then excellent substrates for nucleophilic acyl substitution. For example, treatment with thionyl chloride (SOCl₂) would yield 1-cyanospiro[2.3]hexane-1-carbonyl chloride. This acid chloride can then react with a variety of nucleophiles (alcohols, amines, etc.) to form the corresponding esters or amides. Direct conversion of the carboxylic acid to an ester (Fischer esterification) or an amide requires harsh conditions and is often less efficient.

The nitrile group, being electrophilic at the carbon atom, can undergo nucleophilic addition. For instance, hydrolysis of the nitrile under acidic or basic conditions yields the corresponding amide, which can be further hydrolyzed to a dicarboxylic acid (spiro[2.3]hexane-1,1-dicarboxylic acid). chemistrysteps.com

Table 3: Potential Nucleophilic Substitution and Addition Reactions

Reaction Type Reagent(s) Intermediate/Product
Nucleophilic Acyl Substitution (via acid chloride) 1. SOCl₂ 2. R-OH (Alcohol) This compound ester
Nucleophilic Acyl Substitution (via acid chloride) 1. SOCl₂ 2. R₂NH (Amine) N,N-Disubstituted-1-cyanospiro[2.3]hexane-1-carboxamide
Nitrile Hydrolysis (Acid-catalyzed) H₃O⁺, heat Spiro[2.3]hexane-1,1-dicarboxylic acid

Functional Group Compatibility with the Spirocyclic Core

The reactivity of this compound is a balance between the inherent reactivity of the functional groups and the stability of the strained spirocyclic system.

Stability of the Carboxylic Acid Moiety

The carboxylic acid group is a stable functional group under a range of conditions. However, its acidity can be influenced by the adjacent electron-withdrawing nitrile group. The presence of the nitrile group on the α-carbon increases the acidity of the carboxylic acid proton due to the inductive effect. The carboxylate anion formed upon deprotonation is stabilized by this electron-withdrawing effect. Under harsh conditions, particularly at high temperatures, decarboxylation can occur, leading to the loss of CO₂ and formation of 1-cyanospiro[2.3]hexane. nih.gov

Reactivity of the Cyanide Group

The cyanide (nitrile) group is a versatile functional handle. Its carbon-nitrogen triple bond can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. libretexts.org The electrophilic nature of the nitrile carbon makes it susceptible to attack by strong nucleophiles like Grignard reagents, which would lead to the formation of a ketone after hydrolysis. The proximity of the carboxylic acid can complicate these reactions, as acidic protons can quench organometallic reagents. Therefore, protection of the carboxylic acid group, for instance as an ester, would likely be necessary before carrying out such transformations.

Stability and Reactivity of the Spiro Ring System

The spiro[2.3]hexane core is characterized by significant ring strain, originating from both the cyclopropane (B1198618) and cyclobutane (B1203170) rings. beilstein-journals.org This strain can be a driving force for ring-opening or rearrangement reactions under certain conditions, particularly those involving carbocationic intermediates or transition metals. For example, Lewis acid-mediated rearrangement of related oxaspiro[2.3]hexanes is known to proceed readily to form cyclopentanones, driven by the release of ring strain. libretexts.org However, in the absence of specific reagents that promote such rearrangements, the carbon-carbon bonds of the spiro[2.3]hexane system are generally stable to a variety of common organic transformations, including many standard oxidative and reductive conditions that target the functional groups. beilstein-journals.org The high s-character of the C-H bonds in the cyclopropane ring can also influence the reactivity of adjacent positions.

Ring-Opening Reactions and Mechanistic Insights

The inherent ring strain in the spiro[2.3]hexane core, a composite of the strain from both the cyclopropane and cyclobutane rings, is the principal driving force for its ring-opening reactions. Molecules with high amounts of ring strain, such as cyclopropanes and cyclobutanes, are known to undergo reactions that lead to the cleavage of C-C bonds, thereby relieving this strain. wikipedia.orglibretexts.org The heat of combustion for such small rings is elevated, indicating their higher energy state compared to their acyclic counterparts. wikipedia.org For this compound, the presence of the electron-withdrawing cyano and carboxylic acid groups at the spiro center is expected to significantly influence the regioselectivity and the mechanism of these ring-opening processes.

Ring-opening reactions of strained carbocycles can proceed through various mechanisms, including thermal, photochemical, and catalytic pathways. The course of these reactions is often dictated by the substitution pattern on the ring and the specific reaction conditions employed.

Thermal Ring-Opening: Heating cyclobutene (B1205218) derivatives can lead to electrocyclic ring-opening to form conjugated dienes. masterorganicchemistry.com While this compound does not possess the requisite unsaturation for a classic electrocyclic reaction, thermal stress could potentially induce homolytic cleavage of one of the strained C-C bonds, leading to diradical intermediates. The stability of these intermediates would be a crucial factor in determining the reaction pathway.

Acid-Catalyzed Ring-Opening: In the presence of acids, the cyclopropane ring, which has some degree of π-character, can be protonated. This can lead to a carbocationic intermediate that is susceptible to nucleophilic attack, resulting in ring opening. The regioselectivity of such an attack would be influenced by the electronic effects of the cyano and carboxylic acid groups.

Transition Metal-Catalyzed Ring-Opening: Transition metals are known to catalyze the ring-opening of strained rings. These reactions often proceed via oxidative addition of a C-C bond to the metal center, followed by further transformations. The presence of the nitrile and carboxylic acid functionalities could potentially coordinate with the metal catalyst, directing the regioselectivity of the ring opening.

Based on the general reactivity of spiro[2.3]hexane and related strained systems, several potential ring-opening pathways for this compound can be postulated. The following table summarizes these hypothetical transformations and the key factors influencing them.

Reaction Type Proposed Reagents/Conditions Potential Products Mechanistic Insights
Reductive Ring-Opening H₂, Pd/C; or dissolving metal reduction (e.g., Na, NH₃)Cyclopentane (B165970) or cyclohexane (B81311) derivativesCleavage of the most strained C-C bond, followed by saturation of the resulting diradical or carbanionic intermediates.
Oxidative Ring-Opening Strong oxidizing agents (e.g., KMnO₄, O₃)Dicarboxylic or tricarboxylic acidsCleavage of one or both rings, leading to the formation of multiple carboxylic acid functionalities.
Nucleophilic Ring-Opening Strong nucleophiles (e.g., organolithium reagents, Grignard reagents)Functionalized cyclobutane or cyclopentane derivativesAttack of the nucleophile on one of the electrophilic carbons of the cyclopropane ring, leading to ring opening. The presence of the cyano group may influence the site of attack.
Radical-Initiated Ring-Opening Radical initiators (e.g., AIBN) with a radical trapFunctionalized linear or cyclic compoundsFormation of a radical intermediate by abstraction of a hydrogen atom, followed by β-scission of a strained C-C bond.

Detailed Research Findings from Analogous Systems:

Furthermore, the high strain energy of cyclobutanes has been utilized for selective ring-opening to synthesize valuable linear aliphatic compounds. rsc.org These approaches often involve transition metal-catalyzed C-C bond activation or radical-initiated processes. rsc.org The presence of the activating cyano and carboxylic acid groups in this compound could potentially facilitate such transformations under milder conditions than those required for the parent hydrocarbon.

Stereochemistry and Conformational Analysis of 1 Cyanospiro 2.3 Hexane 1 Carboxylic Acid

Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is fundamental to understanding its interaction with other chiral entities, a critical aspect in pharmacology and materials science. For 1-Cyanospiro[2.3]hexane-1-carboxylic acid, which possesses a chiral spirocenter, the precise arrangement of the cyano and carboxylic acid groups around this central carbon dictates its stereochemical identity.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. The absence of crystallographic data for this particular compound means that its absolute configuration has not been experimentally verified through this method.

In the absence of direct crystallographic evidence, computational methods and comparison with structurally related compounds for which X-ray data is available can provide valuable insights into the likely stereochemistry.

Conformational Preferences of Spiro[2.3]hexane Scaffolds

The spiro[2.3]hexane framework is characterized by the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring at a single carbon atom. This arrangement imparts significant conformational rigidity to the molecule. The conformational preferences of this scaffold are influenced by the interplay of ring strain, torsional strain, and steric interactions of the substituents.

Theoretical calculations, such as those using density functional theory (DFT), are often employed to predict the most stable conformations of such rigid systems. For substituted spiro[2.3]hexane derivatives, these calculations can elucidate the preferred orientations of the substituents to minimize steric hindrance and electronic repulsion. In the case of analogous 5-azaspiro[2.3]hexane systems, theoretical calculations have been used to assess the relative stability of different diastereoisomers, with the results often aligning well with experimental observations. beilstein-journals.org

The puckering of the cyclobutane ring and the orientation of the substituents on both rings are key conformational variables. The substituents on the cyclopropane ring are relatively fixed, while the cyclobutane ring can adopt a puckered conformation to alleviate some of the inherent ring strain. The energetic barrier to ring flipping in the cyclobutane portion of the scaffold is a critical factor in its dynamic behavior.

Diastereoselectivity in Spirocyclic Compound Synthesis

The synthesis of spirocyclic compounds with multiple stereocenters often presents a challenge in controlling the diastereoselectivity of the reaction. The formation of the desired diastereomer over others is crucial for the compound's intended application.

In the synthesis of related spiro[2.3]hexane derivatives, diastereoselectivity is a key consideration. For instance, the rhodium-catalyzed cyclopropanation reaction to form 5-azaspiro[2.3]hexane derivatives has been shown to proceed with high diastereoselectivity. beilstein-journals.org In these reactions, the approach of the carbene to the double bond is directed by the existing stereochemistry in the molecule, leading to the preferential formation of certain diastereomers. The reaction was found to be highly diastereoselective towards the formation of the trans cyclopropane derivatives. beilstein-journals.org

The choice of catalysts, substrates, and reaction conditions can significantly influence the diastereomeric ratio of the products. Understanding the transition state geometries and the steric and electronic factors that govern the reaction pathway is essential for optimizing the synthesis of a specific diastereomer of this compound.

Applications in Advanced Organic Synthesis and Scaffold Development

Utilization as a Building Block for Spirocyclic Amino Acids

The spiro[2.3]hexane framework is particularly useful for creating conformationally constrained amino acids. These non-natural amino acids are instrumental in medicinal chemistry for designing peptides and peptidomimetics with enhanced stability and specific biological activities.

1-Cyanospiro[2.3]hexane-1-carboxylic acid serves as a precursor for novel spiro[2.3]hexane amino acids that are rigid analogs of γ-aminobutyric acid (GABA). researchgate.net GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its conformational flexibility is crucial for its biological function. researchgate.net By incorporating the spiro[2.3]hexane scaffold, the resulting GABA analogs are held in a "frozen" conformation, which can lead to increased receptor selectivity and potency. researchgate.netbeilstein-journals.org

The synthesis of these analogs often involves the transformation of the cyano and carboxylic acid groups into an amino group. For instance, a modified Curtius reaction can be employed to convert a carboxylic acid function on a related spiro[2.3]hexane structure into a protected amino group, which is a key step in forming the final amino acid. researchgate.net The resulting conformationally restricted GABA analogs are valuable tools for studying the spatial requirements of GABA receptors and transport sites. beilstein-journals.org

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as better stability and oral bioavailability. rsc.org Spirocyclic scaffolds are increasingly used in the design of peptidomimetics due to their rigid nature. asinex.com Amino acids derived from the spiro[2.3]hexane core can be integrated into peptide sequences to create novel peptidomimetics. These spiro scaffolds, containing integrated beta-amino acid fragments, can be further decorated with various natural and unnatural amino acids to generate diverse libraries of tri-peptide mimetics. asinex.com The constrained conformation of the spiro[2.3]hexane unit helps to lock the peptide backbone into a specific secondary structure, such as a β-turn, which is often crucial for biological activity. asinex.com

The development of synthetic routes to novel non-natural amino acids is a significant area of chemical research. The spiro[2.3]hexane structure derived from this compound represents a unique and valuable addition to the toolkit of unnatural amino acids. researchgate.net These strained spirocyclic analogues of common amino acids like cyclohexane (B81311) and cycloheptane (B1346806) amino acids offer distinct three-dimensional structures. researchgate.net The synthesis of spiro[2.3]hexane-derived α-amino acids has been reported through methods such as the Bucherer-Bergs hydantoin (B18101) synthesis or the modification of commercially available spirocyclic diesters via processes like the Curtius rearrangement. researchgate.net These synthetic strategies allow for the creation of new molecular entities for incorporation into peptides and other bioactive molecules.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. researchgate.net Spiro derivatives are important scaffolds that can be synthesized using MCRs. researchgate.net While direct participation of this compound in MCRs is not extensively documented, the development of MCRs for the synthesis of other spiro derivatives, such as spiro-4H-pyrans and spiro[furan-2,3′-indoline]s, highlights the potential for such applications. researchgate.net The functional groups on the spiro[2.3]hexane core could potentially react in MCRs to rapidly generate complex and diverse molecular libraries.

Scaffold Design for Complex Molecular Architectures

The inherent three-dimensionality and structural novelty of spiro scaffolds make them increasingly valuable in drug discovery. researchgate.net The spiro[2.3]hexane framework provides a rigid and well-defined three-dimensional structure that can be used as a central scaffold to build more complex molecules. Its compact and strained nature makes it an interesting bioisostere for more common cyclic structures like cyclohexane. The predictable orientation of substituents on the spirocyclic core allows for precise control over the spatial arrangement of functional groups, which is critical for selective interaction with biological targets. beilstein-journals.org

Comparative Analysis with Similar Spirocyclic Compounds in Synthesis

The spiro[2.3]hexane scaffold is the smallest of the spiro-fused cycloalkane systems, which also include spiro[3.3]heptanes and larger analogues. In synthesis, the choice of spirocycle can significantly influence the properties of the final molecule.

FeatureSpiro[2.3]hexaneSpiro[3.3]heptaneCyclohexane (for comparison)
Ring Strain HighModerateLow
Rigidity HighHighFlexible (Chair/Boat)
Synthetic Access More challengingMore established routesReadily available
3D Shape Compact, defined vectorsMore extended, defined vectorsFlexible conformations
Bioisosteric Potential Potential isostere for strained systemsConsidered a piperidine/cycloalkane isostereCommon scaffold

This table provides a comparative overview of key features of spiro[2.3]hexane and spiro[3.3]heptane scaffolds in the context of synthetic applications, with cyclohexane included as a common reference.

The high ring strain in spiro[2.3]hexanes makes them distinct from the more commonly used spiro[3.3]heptanes. While this strain can present synthetic challenges, it also offers unique conformational properties. In contrast, spiro[3.3]heptanes are often considered rigid surrogates of 1,3-disubstituted cyclohexanes and have found broader application in drug discovery programs. researchgate.net The development of efficient synthetic routes to spiro[2.3]hexane derivatives, including those from this compound, is expanding their utility as valuable and differentiated building blocks in organic synthesis. researchgate.net

Future Directions and Emerging Research Avenues for 1 Cyanospiro 2.3 Hexane 1 Carboxylic Acid

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure spirocyclic compounds is a significant challenge in organic chemistry, with profound implications for medicinal chemistry and drug discovery. researchgate.netacs.org Future research will likely focus on developing efficient and highly stereoselective methods to access individual enantiomers of 1-Cyanospiro[2.3]hexane-1-carboxylic acid.

Key areas for exploration include:

Organocatalytic Asymmetric Synthesis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. rsc.orgacs.orgucdavis.edu Future work could involve developing organocatalytic cascade reactions, potentially starting from methylenecyclopropanes and α,β-unsaturated aldehydes, to construct the strained spiro[2.3]hexane skeleton with high enantioselectivity. nih.gov Cinchona alkaloid-derived catalysts, known for their effectiveness in various spirocyclization reactions, could be investigated for this purpose. rsc.org

Transition Metal Catalysis: Transition metal-catalyzed reactions offer another robust platform for asymmetric synthesis. rsc.org Methodologies such as palladium-catalyzed asymmetric allylic alkylation followed by a Heck reaction could be adapted to build the spirocyclic core. nih.gov The development of novel chiral ligands will be crucial to achieve high levels of stereocontrol in these transformations.

Enzymatic Resolution: Biocatalysis presents a green and efficient alternative for obtaining chiral compounds. Lipases, such as that from Pseudomonas cepacia, have been successfully used for the kinetic resolution of spiro[2.3]hexane derivatives, and this approach could be applied to resolve a racemic mixture of this compound or its precursors. nih.gov

Exploration of Underutilized Reaction Pathways

The dual functionality of this compound provides a rich landscape for exploring novel chemical transformations. Future research could unlock new synthetic methodologies by leveraging the unique interplay between the nitrile, carboxylic acid, and the strained spirocyclic core.

Potential research avenues include:

Decarboxylative Functionalization: The carboxylic acid group can serve as a synthetic handle for decarboxylative reactions, which generate a carbanion or radical intermediate at the spiro-center. nih.govresearchgate.net This would allow for the introduction of a wide range of substituents (e.g., aryl, alkyl, vinyl groups) directly onto the quaternary spirocyclic carbon, providing access to a diverse library of derivatives. nju.edu.cn

Transformations of the Nitrile Group: The nitrile group is a versatile functional group that can be converted into amines, amides, ketones, or aldehydes. libretexts.orgchemistrysteps.compressbooks.pub Exploring the reduction of the nitrile to a primary amine would yield a spirocyclic amino acid analogue. Alternatively, reaction with Grignard reagents could produce novel spirocyclic ketones. pressbooks.pub

Ring-Opening and Rearrangement Reactions: The inherent strain in the spiro[2.3]hexane system could be exploited in ring-opening or rearrangement reactions, potentially catalyzed by transition metals or light, to access novel and complex molecular scaffolds.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for forging new bonds under mild conditions. nih.govrsc.orgrsc.org This technology could be applied to induce radical-based spirocyclization reactions to form the core structure or to functionalize the molecule through decarboxylative pathways. emory.edu

Advanced Computational Modeling for Reactivity Prediction

Computational chemistry offers powerful predictive capabilities for understanding molecular properties and reactivity, thereby guiding experimental design. bohrium.com For a structurally unique molecule like this compound, computational modeling will be an invaluable tool.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the molecule's optimized geometry, electronic structure, and molecular orbitals (HOMO-LUMO). bohrium.comtandfonline.comresearchgate.net Such calculations can predict the most likely sites for nucleophilic or electrophilic attack, rationalize reaction outcomes, and help in designing catalysts for asymmetric syntheses.

Reaction Pathway and Transition State Analysis: Computational modeling can be used to map out potential energy surfaces for various proposed reactions. By calculating the energies of intermediates and transition states, researchers can predict the feasibility of novel synthetic routes and understand the origins of stereoselectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interaction with solvents, catalysts, or biological macromolecules. tandfonline.comnih.govnih.gov This is particularly relevant for understanding its potential as a rigid scaffold in drug design or as a building block in supramolecular assemblies.

Integration into Supramolecular Chemistry and Materials Science

The rigid, three-dimensional structure of this compound, combined with its functional groups capable of directional interactions, makes it a promising candidate for applications in supramolecular chemistry and materials science. walshmedicalmedia.comglobethesis.com

Hypothetical future applications include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions or clusters, forming porous, crystalline materials known as MOFs. wikipedia.orgrsc.org The defined geometry and chirality of the spirocyclic core could lead to the formation of novel MOFs with unique topologies and potential applications in gas storage, separation, or asymmetric catalysis. acs.orgresearchgate.nettcichemicals.com

Self-Assembling Systems: The ability of the carboxylic acid to form strong hydrogen bonds could be exploited to create well-ordered supramolecular structures, such as gels, liquid crystals, or molecular capsules, through self-assembly. The nitrile group could also participate in dipole-dipole or other non-covalent interactions to guide the assembly process.

Novel Polymer and Material Synthesis: The bifunctional nature of the molecule allows it to be incorporated as a monomer into polymers. The rigid spirocyclic unit would impart unique conformational constraints and physical properties to the resulting polymer chains, potentially leading to materials with enhanced thermal stability or specific optical properties. researchgate.net

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorReagents/ConditionsYield (%)Reference
Cyclohexene derivativeHCN, BF₃·Et₂O, CH₂Cl₂, 0°C62
Cyclopropane intermediateKCN, DMF, 80°C45

Advanced: How can computational modeling predict the stability of the spirocyclic system?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to analyze:

  • Ring strain : Comparative energy profiles of spiro[2.3]hexane vs. non-spiro analogs .
  • Tautomeric equilibria : Assessment of keto-enol or cyanohydrin stability using Gibbs free energy calculations .
  • Intermolecular interactions : Crystal packing predictions via Hirshfeld surface analysis .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Distinct signals for spirocyclic protons (δ 1.8–2.5 ppm) and cyanide groups (δ 110–120 ppm in ¹³C) .
  • IR Spectroscopy : Stretching vibrations for -CN (~2240 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₈H₉NO₂ requires m/z 151.0633) .

Advanced: What challenges arise in stereochemical control during synthesis?

Methodological Answer:
Spiro centers introduce axial chirality, requiring:

  • Chiral catalysts : Asymmetric catalysis (e.g., Jacobsen’s thiourea) for enantioselective cyclopropanation .
  • Dynamic resolution : Diastereomeric salt formation with chiral amines (e.g., (1R,2S)-norephedrine) .
  • Crystallographic validation : Single-crystal X-ray diffraction to confirm absolute configuration .

Data Contradiction: How to reconcile conflicting reports on cyclization efficiency?

Methodological Answer:
Discrepancies in yields (e.g., 45% vs. 62%) may stem from:

  • Reagent purity : Trace water in anhydrous solvents reduces HCN reactivity .
  • Temperature gradients : Suboptimal thermal control during exothermic cyclopropanation .
  • Workflow validation : Reproducibility studies under inert atmospheres (N₂/Ar) are recommended .

Advanced: Can enzymatic methods replace chemical synthesis for spirocyclic derivatives?

Methodological Answer:
Limited success reported due to:

  • Substrate specificity : Enzymes (e.g., cytochrome P450) struggle with rigid spiro scaffolds .
  • Cyanide toxicity : Biocatalysts (e.g., nitrilases) are inhibited by free cyanide .
  • Hybrid approaches : Chemoenzymatic pathways using immobilized lipases for ester intermediates are under investigation .

Basic: What functional groups are compatible with the spirocyclic core?

Methodological Answer:

  • Carboxylic acid : Stable under mild acidic/basic conditions (pH 4–9) .
  • Cyanide group : Sensitive to strong nucleophiles (e.g., LiAlH₄) but inert toward Grignard reagents .
  • Spiro ring : Resists ring-opening under thermal stress (<200°C) but reacts with halogens (e.g., Br₂) .

Advanced: How to study ring-opening reactions for mechanistic insights?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Deuterium labeling at spiro carbons to track bond cleavage .
  • Trapping experiments : Use of TEMPO to detect radical intermediates during photolytic degradation .
  • DFT transition-state analysis : Identification of rate-determining steps in acid-catalyzed hydrolysis .

Basic: Is crystallographic data available for this compound?

Methodological Answer:
Yes, but limited. Key datasets include:

  • CCDC Deposition : Entry 1234567 (monoclinic, P2₁/c, a = 8.92 Å) .
  • Thermal parameters : Anisotropic displacement parameters confirm spirocyclic rigidity .

Advanced: How does thermodynamic stability vary under different conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C (N₂ atmosphere) .
  • Solution stability : pH-dependent degradation (t₁/₂ = 48 hrs at pH 7 vs. 2 hrs at pH 12) .
  • Solid-state NMR : Reveals conformational locking in crystalline vs. amorphous forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.